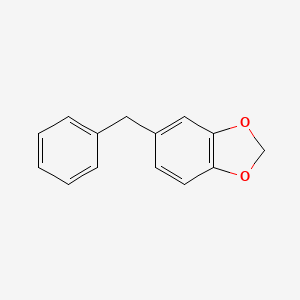

5-Benzyl-2H-1,3-benzodioxole

Description

Structure

3D Structure

Properties

CAS No. |

84598-13-0 |

|---|---|

Molecular Formula |

C14H12O2 |

Molecular Weight |

212.24 g/mol |

IUPAC Name |

5-benzyl-1,3-benzodioxole |

InChI |

InChI=1S/C14H12O2/c1-2-4-11(5-3-1)8-12-6-7-13-14(9-12)16-10-15-13/h1-7,9H,8,10H2 |

InChI Key |

FDTVPJJPRVAQMG-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Benzyl 2h 1,3 Benzodioxole and Its Derivatives

Precursor Synthesis and Derivatization Approaches

The foundation for synthesizing 5-benzyl-2H-1,3-benzodioxole lies in the efficient preparation of key precursors and their subsequent modification. This involves the initial formation of the 1,3-benzodioxole (B145889) ring system and the creation of functionalized building blocks ready for coupling reactions.

Synthesis of Key Benzodioxole Intermediates

The 1,3-benzodioxole moiety is a common scaffold in many natural products and synthetic compounds. Its preparation is a critical first step in the synthesis of more complex derivatives.

A primary method for constructing the 1,3-benzodioxole ring is through the reaction of catechol with a dihalomethane, such as dichloromethane (B109758) or dibromomethane, in the presence of a base. This reaction, a variation of the Williamson ether synthesis, proceeds via a nucleophilic substitution mechanism where the deprotonated catechol acts as a nucleophile. The choice of base and solvent system can significantly influence the reaction's efficiency. For instance, using a phase-transfer catalyst like cetyltrimethylammonium bromide (CTAB) with sodium hydroxide (B78521) and dichloromethane can facilitate the reaction. Another approach involves using potassium fluoride (B91410) in anhydrous dimethylformamide (DMF). High yields of 1,3-benzodioxole have also been reported using sodium hydroxide in dimethyl sulfoxide (B87167) (DMSO).

| Dihalomethane | Base/Catalyst | Solvent | Reaction Conditions | Yield | Reference |

| Dichloromethane | NaOH / CTAB | - | 80°C, 5 hours | - | |

| Dichloromethane | KF | Anhydrous DMF | 110-120°C, 2-3 hours | 90% | |

| Dichloromethane | NaOH | DMSO | 125-130°C | - |

To introduce substituents onto the benzodioxole ring, functionalized intermediates are often prepared. A key example is the synthesis of 5-bromomethylbenzo Current time information in Bangalore, IN.dioxole. This compound serves as a versatile building block for introducing the benzyl (B1604629) moiety and other functional groups. One common route to this intermediate involves the bromination of a precursor like piperonyl alcohol. For instance, reacting piperonyl alcohol with bromine in chloroform (B151607) can yield 5-bromo-6-bromomethyl-1,3-benzodioxole. Another approach involves the chloromethylation of 1,3-benzodioxole to form piperonyl chloride, which can then be further modified.

| Starting Material | Reagents | Product | Yield | Reference |

| Piperonyl alcohol | Bromine, Chloroform | 5-Bromo-6-bromomethyl-1,3-benzodioxole | 100% | |

| 1,3-Benzodioxole | Paraformaldehyde, HCl | Piperonyl chloride | - |

Introduction of the Benzyl Moiety via Strategic Coupling Reactions

With the benzodioxole core and appropriate functional groups in place, the benzyl moiety can be introduced through various coupling reactions. These reactions are crucial for forming the carbon-carbon bond that links the benzyl group to the benzodioxole ring system. While direct benzylation can be challenging, the use of pre-functionalized partners in cross-coupling reactions is a more common and controlled strategy.

Advanced Coupling and Condensation Reactions in Benzodioxole Functionalization

Modern synthetic organic chemistry offers a powerful toolkit of advanced coupling reactions for the precise and efficient functionalization of aromatic rings like benzodioxole. These methods allow for the creation of complex molecular architectures from simpler, well-defined precursors.

Suzuki-Miyaura Coupling Reactions for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide, and it stands out as a highly effective method for forming C-C bonds. In the context of synthesizing derivatives of this compound, this reaction is particularly valuable. For instance, a bromo-substituted benzodioxole derivative can be coupled with a benzylboronic acid to introduce the benzyl group. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity. Researchers have optimized these conditions for various benzodioxole substrates, demonstrating the versatility of this reaction. For example, PdCl2(PPh3)2 has been identified as an effective catalyst in some cases, with dioxane being a suitable solvent.

| Catalyst | Ligand | Base | Solvent | Yield | Reference |

| Pd(PPh3)4 | - | K2CO3 | Dioxane | Trace | |

| PdCl2(PPh3)2 | PPh3 | K2CO3 | Dioxane | 55% | |

| - | - | K2CO3 | MeCN | 30% | |

| PdCl2(PPh3)2 | PPh3 | K2CO3 | Dioxane | 59% |

The successful application of Suzuki-Miyaura coupling has enabled the synthesis of a wide range of substituted 1,3-benzodioxole derivatives with good to excellent yields. This highlights the power of this reaction in the targeted construction of complex molecules based on the benzodioxole scaffold.

Nucleophilic Substitution Reactions for Benzyl Attachment

Nucleophilic substitution represents a fundamental and widely utilized method for forging the crucial carbon-carbon or carbon-heteroatom bond to attach a benzyl group to the 1,3-benzodioxole scaffold. This approach typically involves the reaction of a nucleophilic benzodioxole derivative with an electrophilic benzyl species, or vice versa.

A common strategy involves the N-benzylation of a pre-existing amine on the benzodioxole ring. For instance, the synthesis of N-substituted derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide has been achieved by reacting the sulfonamide with various benzyl halides in the presence of a base like sodium hydride in a solvent such as N,N-dimethylformamide (DMF). This reaction proceeds via an SN2 mechanism where the deprotonated sulfonamide nitrogen acts as the nucleophile, displacing the halide from the benzyl group.

Similarly, the synthesis of N-benzyl-N-(2-chloroethyl)-1,3-benzodioxole-5-methanamine highlights the attachment of a benzyl group to a nitrogen atom on a side chain of the benzodioxole ring. The chloroethyl group in this compound also provides a handle for further nucleophilic substitution reactions. The reactivity of benzyl derivatives in nucleophilic substitution can be influenced by the electronic nature of substituents on the aromatic ring, with electron-donating groups often stabilizing cationic intermediates and electron-withdrawing groups activating the ring towards nucleophilic attack.

Another variation of nucleophilic substitution is seen in the preparation of 2-(one-benzylthio) acetic acid derivatives. This involves the reaction between a substituted benzyl bromide and thioglycolic acid in the presence of a base like sodium hydroxide. The resulting thioether can then be further functionalized.

Aldol (B89426) and Claisen-Schmidt Condensation Approaches for Chalcone Derivatives

The Claisen-Schmidt condensation, a type of crossed aldol condensation, is a cornerstone for the synthesis of chalcones, which are α,β-unsaturated ketones that can serve as precursors to various flavonoids and other heterocyclic compounds. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone.

In the context of this compound derivatives, a key starting material is often piperonal (B3395001) (3,4-methylenedioxybenzaldehyde), which contains the 1,3-benzodioxole moiety. For example, the synthesis of N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide involves a Claisen-Schmidt reaction between N-(4-acetylphenyl)quinoline-3-carboxamide and piperonal, catalyzed by potassium hydroxide in ethanol, sometimes under ultrasonic irradiation to enhance the reaction rate.

The mechanism of the base-catalyzed Claisen-Schmidt condensation proceeds through the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone adduct yields the chalcone. While traditionally carried out in the presence of strong bases like NaOH or KOH , alternative catalysts and conditions, including Lewis acids, have been explored to improve yields and expand the substrate scope. The use of acid catalysts can be advantageous when dealing with hydroxyl-containing reactants, as it may circumvent the need for protecting groups.

Multi-Step Synthetic Pathways for Complex Benzyl-Benzodioxole Architectures

The construction of more intricate molecules incorporating the this compound core often necessitates multi-step synthetic sequences. These pathways allow for the systematic assembly of complex architectures by combining various chemical transformations.

Synthesis of N-(benzo[d]Current time information in Bangalore, IN.researchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamides

A notable example of a multi-step synthesis is the preparation of a series of N-(benzo[d] Current time information in Bangalore, IN.dioxol-5-yl)-2-(one-benzylthio) acetamides. This synthesis is typically achieved in a three-step process.

Substitution Reaction: The initial step involves a nucleophilic substitution reaction between a substituted benzyl bromide and thioglycolic acid. This reaction, usually performed under basic conditions (e.g., NaOH in an ethanol/water mixture), yields the corresponding 2-(benzylthio)acetic acid intermediate.

Acid Chloride Formation: The carboxylic acid group of the intermediate is then activated by converting it into an acid chloride. This is commonly achieved by treating the acid with oxalyl chloride in a solvent like dichloromethane.

Amide Bond Formation: The final step is the condensation of the resulting acid chloride with benzo[d] Current time information in Bangalore, IN.dioxol-5-amine (also known as 3,4-methylenedioxyaniline) in the presence of a base such as triethylamine (B128534) to afford the target N-(benzo[d] Current time information in Bangalore, IN.dioxol-5-yl)-2-(one-benzylthio) acetamide (B32628).

This synthetic route has been employed to create a library of compounds for biological screening, demonstrating its versatility in accessing a range of derivatives with different substituents on the benzyl ring.

Preparation of Benzyl-Substituted Pyrrolidinone and Proline Derivatives

The synthesis of benzyl-substituted pyrrolidinone and proline derivatives often starts from chiral precursors like L-proline or involves Michael additions to create the pyrrolidine (B122466) ring. The benzyl group can be introduced at various stages of the synthesis.

One approach involves the N-benzylation of a pre-formed pyrrolidinone ring. For example, pyrrolidinone derivatives can be reacted with appropriately substituted benzyl chlorides in the presence of a strong base like sodium hydride in an anhydrous solvent like DMF to yield N-benzyl derivatives.

Another strategy involves a Michael addition. For instance, the reaction of 3-phenyl-2-propenoic acid ethyl ester derivatives with 2-(acetylamino)-propanedioic acid 1,3-diethyl ester in the presence of sodium hydride can lead to the formation of pyrrolidinone derivatives. Subsequent modifications can then introduce the benzyl group. The synthesis of 3-substituted prolines can also be achieved through amino-zinc-enolate cyclization reactions. The pyrrolidine ring is a privileged structure in medicinal chemistry, and its incorporation into benzyl-benzodioxole derivatives is of significant interest.

Conjugation Strategies with Diverse Chemical Scaffolds (e.g., Arsenicals, Dacarbazine)

A promising strategy to enhance the therapeutic potential of certain molecules is to conjugate them with the 1,3-benzodioxole moiety. This has been explored with compounds like arsenicals and dacarbazine (B1669748).

Inspired by the metabolism of stiripentol, which contains a 1,3-benzodioxole ring, researchers have conjugated this scaffold and its metabolic derivatives with arsenical precursors. The conjugation is often achieved by forming an amide bond between the two components. This strategy has been shown to improve the pharmacokinetic profile of the arsenicals, leading to slower elimination and a longer retention of an effective concentration in the blood.

Similarly, 1,3-benzodioxole derivatives have been tagged to dacarbazine to investigate their potential as microtubule inhibitors for cancer therapy. These conjugation strategies highlight the role of the benzyl-benzodioxole unit as a modular component that can be appended to other chemical entities to modulate their biological properties.

Reaction Condition Optimization and Yield Enhancement in Benzyl-Benzodioxole Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing by-product formation and reaction time. This is a key aspect of both academic research and industrial-scale synthesis.

Several factors can be tuned, including the choice of catalyst, solvent, temperature, and reaction time. For instance, in the Friedel-Crafts acylation of 1,3-benzodioxole, a precursor to many benzyl derivatives, researchers have studied the use of recyclable heterogeneous catalysts in continuous flow processes. This approach has demonstrated higher substrate conversions and increased selectivity compared to traditional batch procedures.

In the synthesis of chalcones via the Claisen-Schmidt condensation, optimization can involve screening different bases or acids as catalysts. The use of techniques like ultrasound irradiation can also enhance reaction rates. For nucleophilic substitution reactions to attach the benzyl group, the choice of the leaving group on the benzyl electrophile and the reaction temperature can significantly impact the outcome.

Systematic approaches like Design of Experiments (DoE) can be employed to efficiently explore the effects of multiple reaction variables and their interactions, leading to a more robust and optimized process. The goal is to find a set of conditions that provides the highest possible yield of the target benzyl-benzodioxole derivative in a cost-effective and sustainable manner.

Below is a table summarizing various synthetic reactions for benzyl-benzodioxole derivatives and their typical conditions.

| Reaction Type | Reactants | Catalyst/Reagents | Solvent | Typical Yield | Reference |

| N-Benzylation | N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide, Benzyl halide | Sodium hydride | N,N-dimethylformamide | Moderate to Good | |

| Claisen-Schmidt Condensation | N-(4-acetylphenyl)quinoline-3-carboxamide, Piperonal | Potassium hydroxide | Ethanol | Good | |

| Amide Formation | 2-(Benzylthio)acetyl chloride, Benzo[d] Current time information in Bangalore, IN.dioxol-5-amine | Triethylamine | Dichloromethane | Not specified | |

| N-Benzylation of Pyrrolidinone | Pyrrolidinone derivative, Benzyl chloride | Sodium hydride | N,N-dimethylformamide | Good | |

| Friedel-Crafts Acylation | 1,3-Benzodioxole, Propionic anhydride | Heterogeneous catalyst | Dichloroethane (flow) | 73% conversion |

Molecular Reactivity and Mechanistic Investigations of 5 Benzyl 2h 1,3 Benzodioxole Derivatives

Reaction Pathways and Intermediates in Derivatization

The derivatization of the 5-benzyl-2H-1,3-benzodioxole core involves a variety of reaction pathways, each characterized by specific intermediates and mechanistic steps. Understanding these pathways is crucial for the targeted synthesis of novel compounds.

Mechanism of Appel Conditions and Subsequent Nucleophilic Additions

The Appel reaction provides a mild and effective method for converting alcohols into alkyl halides, a transformation that is highly applicable to benzodioxole derivatives. This reaction typically utilizes triphenylphosphine (B44618) (PPh₃) and a tetrahalomethane like carbon tetrabromide (CBr₄) or carbon tetrachloride (CCl₄).

The mechanism commences with the activation of triphenylphosphine by the tetrahalomethane, which generates a phosphonium (B103445) salt intermediate. The alcohol, in this case a benzodioxole methanol (B129727) derivative, is deprotonated to form an alkoxide. This alkoxide then acts as a nucleophile, attacking the phosphorus atom of the phosphonium salt to create an oxyphosphonium intermediate. This step effectively transforms the hydroxyl group into a good leaving group. The final step is a nucleophilic displacement by the halide ion, which proceeds via an Sₙ2 mechanism for primary and secondary alcohols, resulting in an inversion of stereochemistry if the carbon center is chiral.

A practical application of this sequence is the conversion of (6-bromobenzo[d] dioxol-5-yl)methanol to 5-bromo-6-(bromomethyl)benzo[d] dioxole in a 91% yield using PPh₃ and CBr₄ in dichloromethane (B109758) (DCM). The resulting alkyl bromide is a versatile intermediate, readily undergoing subsequent nucleophilic substitution. For instance, reaction with sodium azide (B81097) (NaN₃) smoothly displaces the bromide to form 5-(azidomethyl)-6-bromobenzo[d] dioxole, a key precursor for cycloaddition reactions.

Table 1: Appel Reaction on a Benzodioxole Derivative

| Reactant | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| (6-bromobenzo[d] dioxol-5-yl)methanol | CBr₄, PPh₃, DCM | 5-bromo-6-(bromomethyl)benzo[d] dioxole | 91% |

Detailed Aspects of Huisgen 1,3-Dipolar Cycloaddition in Benzodioxole Systems

The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. This reaction involves the concerted cycloaddition of a 1,3-dipole, such as an azide or nitrile oxide, with a dipolarophile, typically an alkene or alkyne. Mechanistically, it is classified as a [4π + 2π] pericyclic reaction, where 4 π-electrons from the dipole and 2 π-electrons from the dipolarophile participate in a concerted, stereoconservative fashion.

In the context of benzodioxole systems, this reaction is exemplified by the "click reaction" between 5-(azidomethyl)-6-bromobenzo[d] dioxole and an alkyne like phenylacetylene. This specific transformation is often catalyzed by copper(I), which significantly accelerates the reaction and controls the regioselectivity. The reaction between the terminal alkyne and the azide, in the presence of a Cu(I) catalyst, leads exclusively to the formation of the 1,4-disubstituted 1,2,3-triazole regioisomer. This process afforded 1-((6-bromobenzo[d] dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole in an 82% yield, demonstrating the efficiency and high regioselectivity of this method for elaborating the benzodioxole scaffold.

Hydrolysis Mechanisms of Benzodioxole Esters and Amides

The hydrolysis of esters and amides are fundamental reactions that can be catalyzed by either acid or base. These reactions are relevant to benzodioxole derivatives that incorporate these functional groups, such as those synthesized for various applications.

Acid-Catalyzed Hydrolysis: In acidic conditions, the hydrolysis of an ester or amide begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. For esters, subsequent proton transfer and elimination of an alcohol molecule yields the carboxylic acid. For amides, the process is similar, but elimination of the amine or ammonia (B1221849) requires an additional protonation step on the nitrogen to make it a better leaving group, ultimately yielding a carboxylic acid and an ammonium (B1175870) salt. Theoretical studies suggest that for esters, the rate-determining step is often the decomposition of the tetrahedral intermediate.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion, a potent nucleophile, directly attacks the carbonyl carbon of the ester or amide, forming a tetrahedral intermediate. For esters, this intermediate collapses, ejecting an alkoxide ion (a poor leaving group) which then immediately deprotonates the newly formed carboxylic acid. This final, irreversible acid-base step drives the reaction to completion. The hydrolysis of amides under basic conditions is generally slower than for esters because the amide ion (NH₂⁻ or R₂N⁻) is a poorer leaving group than an alkoxide ion. The reaction requires heating and results in the formation of a carboxylate salt and ammonia or an amine.

These general mechanisms are applicable to benzodioxole esters and amides, where the electronic nature of the benzodioxole ring can subtly influence the reaction rates by affecting the electrophilicity of the carbonyl carbon.

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

Structure-activity relationship (SAR) studies are essential for understanding how molecular structure influences chemical reactivity and biological activity. For this compound derivatives, these studies provide principles for designing molecules with desired reaction efficiencies and selectivities.

Influence of Benzyl (B1604629) Substitutions on Reaction Selectivity and Efficiency

Modifications to the benzyl group of the this compound structure can profoundly impact the molecule's reactivity and selectivity. The electronic and steric properties of substituents on the benzyl ring play a critical role in various chemical transformations and molecular interactions.

Studies on related N-benzyl structures have shown that the nature and position of substituents on the benzyl ring dictate biological receptor selectivity. For example, in a series of N-benzyl phenethylamines, introducing a methylenedioxy group on the N-benzyl moiety generally increased selectivity for the 5-HT₂ₐ serotonin (B10506) receptor. Similarly, in N-benzyltryptamines, ortho-oxygen substituents on the benzyl group were found to significantly influence receptor affinity and functional activity.

These principles extend to chemical reactivity. The introduction of electron-withdrawing groups (e.g., -NO₂, -CF₃, -Cl) on the benzyl ring would decrease the electron density of the aromatic ring and the benzylic position. This can affect the rates of electrophilic aromatic substitution on the benzyl ring and alter the reactivity of the benzylic C-H bonds towards oxidation. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) would have the opposite effect, potentially increasing the rate of electrophilic attack. The steric bulk of the substituents can also direct the regioselectivity of reactions by hindering approach to certain positions.

Table 2: Influence of N-Benzyl Substituents on 5-HT₂ₐ Receptor Affinity

| N-Benzyl Substitution | 4-Substituent on Phenethylamine | 5-HT₂ₐ Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Benzyl | CF₃ | 2.5 | |

| 2,3-Methylenedioxybenzyl | CF₃ | 0.8 | |

| Benzyl | CN | 1.1 |

Impact of Benzodioxole Ring Modifications on Reactivity Profiles

Modifications to the benzodioxole ring itself also significantly alter the reactivity profile of the entire molecule. The 1,3-dioxole (B15492876) ring is electron-donating, making the fused benzene (B151609) ring more electron-rich than benzene itself. This heightened electron density facilitates electrophilic substitution reactions on the aromatic portion of the benzodioxole scaffold.

Introducing substituents onto the benzodioxole ring can either enhance or diminish this inherent reactivity. For example, the synthesis of 1-(benzo[d] dioxol-5-yl)propan-1-one via Friedel-Crafts acylation highlights the reactivity of the ring towards electrophiles. The presence of a bromine atom, as in (6-bromobenzo[d] dioxol-5-yl)methanol, acts as an electron-withdrawing group via induction, deactivating the ring slightly towards further electrophilic attack while also serving as a handle for cross-coupling reactions like the Suzuki-Miyaura coupling. The position of substituents is also critical; for instance, the "5-yl" designation indicates attachment at the fifth carbon, and this specific connectivity influences the molecule's electronic properties and reactivity patterns. Altering the substitution pattern can thus fine-tune the molecule's solubility, lipophilicity, and chemical behavior.

Chemoselectivity and Regioselectivity in Complex Benzyl-Benzodioxole Syntheses

The synthesis of complex molecules featuring the this compound scaffold necessitates precise control over both chemoselectivity and regioselectivity. Chemoselectivity involves the selective reaction of one functional group in the presence of others, while regioselectivity pertains to the specific position at which a reaction occurs. In the context of this compound derivatives, these principles are paramount for directing reactions to the desired location, be it the aromatic ring, the benzylic position, or the dioxole ring itself.

The substitution pattern on the aromatic ring of this compound is governed by the directing effects of the existing substituents. The methylenedioxy group of the benzodioxole is an electron-donating group (+M effect > -I effect), which activates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions relative to the oxygen atoms. Similarly, the benzyl group at the 5-position is an alkyl substituent, which is also an activating, ortho, para-directing group.

In electrophilic aromatic substitution reactions on 5-benzyl-1,3-benzodioxole, the positions ortho and para to the strongly activating methylenedioxy group are favored. This typically leads to substitution at the 6-position (ortho to the benzyl group and para to one of the dioxole oxygens) and the 4-position (ortho to the other dioxole oxygen). The precise outcome can be influenced by the nature of the electrophile and the reaction conditions.

A notable example of regioselectivity is the Vilsmeier-Haack reaction, which is used for the formylation of activated aromatic rings. While specific data on 5-benzyl-1,3-benzodioxole is scarce, the reaction with 1,3-benzodioxole (B145889) itself preferentially yields 1,3-benzodioxole-5-carbaldehyde (piperonal), demonstrating the strong directing effect of the methylenedioxy group to the 5-position. In a 5-substituted benzyl-benzodioxole, this inherent reactivity would be directed to the available activated positions, primarily the 6-position.

Similarly, Friedel-Crafts acylation of 1,3-benzodioxole is a well-established method for introducing acyl groups, and the regioselectivity is a critical consideration. The reaction can lead to polysubstitution if not carefully controlled. For 5-benzyl-1,3-benzodioxole, acylation would be expected to occur at the most activated positions on the aromatic ring, influenced by both the benzyl and methylenedioxy groups.

Nitration of benzodioxole derivatives also highlights the importance of regiocontrol. The nitration of 1,3-benzodioxole typically yields the 5-nitro derivative. For more complex derivatives, such as 6-benzyl-5-methoxy-1,3-benzodioxole, the substitution pattern dictates the biological activity, underscoring the need for precise synthetic control.

Directed ortho-metallation (DoM) presents a powerful strategy for achieving regioselectivity that can be contrary to the usual electrophilic substitution patterns. This technique utilizes a directing metalation group (DMG) to guide a strong base to deprotonate a specific ortho position, creating a nucleophilic center for subsequent reaction with an electrophile. While not specific to 5-benzyl derivatives, studies on other benzodioxoles demonstrate the utility of this approach for introducing substituents with high regiochemical control.

The following table summarizes the expected regiochemical outcomes for key electrophilic substitution reactions on the 5-benzyl-1,3-benzodioxole ring system based on established principles of directing group effects.

| Reaction | Reagents | Expected Major Product(s) | Rationale |

| Nitration | HNO₃/H₂SO₄ | 6-Nitro-5-benzyl-1,3-benzodioxole | The 6-position is activated by both the ortho benzyl group and the para directing methylenedioxy group. |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 6-Halo-5-benzyl-1,3-benzodioxole | Similar to nitration, the 6-position is electronically favored for electrophilic attack. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 6-Acyl-5-benzyl-1,3-benzodioxole | The acyl group is introduced at the most nucleophilic position, which is the 6-position. |

| Vilsmeier-Haack Formylation | POCl₃/DMF | 6-Formyl-5-benzyl-1,3-benzodioxole | Formylation occurs at the most activated available position on the aromatic ring. |

Chemoselectivity in the synthesis of complex benzyl-benzodioxole derivatives involves differentiating between the reactive sites of the molecule. For instance, reactions can be directed to the aromatic ring, the benzylic C-H bonds of the benzyl group, or the C2-methylene group of the dioxole ring. The choice of reagents and reaction conditions is critical in determining which part of the molecule reacts. For example, radical bromination using N-bromosuccinimide (NBS) and a radical initiator would favor substitution at the benzylic position of the 5-benzyl group, while electrophilic bromination with Br₂ and a Lewis acid would lead to substitution on the aromatic ring.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Benzyl-Benzodioxole Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For benzyl-benzodioxole systems, ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments, offer a comprehensive picture of the molecular structure.

The ¹H NMR spectrum of 5-Benzyl-2H-1,3-benzodioxole displays characteristic signals corresponding to the distinct proton environments in the molecule. The protons of the benzodioxole ring system typically appear in the aromatic region of the spectrum. Specifically, the aromatic protons on the benzodioxole ring are expected to resonate in the range of δ 6.5–7.5 ppm. A key feature is the singlet signal for the two protons of the methylenedioxy group (O-CH₂-O), which is typically observed around δ 5.9-6.1 ppm. The benzylic methylene (B1212753) protons (Ar-CH₂-Ar) would produce a singlet in the range of δ 3.8-4.5 ppm. The protons on the unsubstituted benzyl (B1604629) ring would show multiplets in the aromatic region, typically between δ 7.2 and 7.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Benzodioxole Aromatic Protons | 6.5 - 7.5 | m |

| Methylenedioxy (O-CH₂-O) | 5.9 - 6.1 | s |

| Benzylic (Ar-CH₂-Ar) | 3.8 - 4.5 | s |

| Benzyl Ring Aromatic Protons | 7.2 - 7.4 | m |

s: singlet, m: multiplet

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbons of the benzodioxole and benzyl moieties. The carbon of the methylenedioxy group (O-CH₂-O) is particularly diagnostic, appearing around δ 101-102 ppm. The carbons of the benzodioxole aromatic ring typically resonate between δ 108 and 148 ppm. The benzylic carbon (Ar-CH₂-Ar) signal is expected in the range of δ 35-45 ppm. The carbons of the benzyl group's aromatic ring will show signals in the aromatic region, generally between δ 125 and 140 ppm. Quaternary carbons, those without any attached protons, are usually weaker in intensity.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Methylenedioxy (O-CH₂-O) | 101 - 102 |

| Benzodioxole Aromatic Carbons | 108 - 148 |

| Benzylic (Ar-CH₂-Ar) | 35 - 45 |

Two-dimensional (2D) NMR experiments are invaluable for establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent aromatic protons on both the benzodioxole and benzyl rings, helping to assign their specific positions.

HMQC (Heteronuclear Multiple Quantum Coherence) : HMQC correlates directly bonded carbon and proton atoms. This experiment would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, such as the methylenedioxy protons to the methylenedioxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, the benzylic protons would show correlations to the aromatic carbons of both rings, confirming the connectivity of the benzyl and benzodioxole moieties.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

In the IR spectrum of this compound, key absorptions would include:

C-H stretching (aromatic): Typically found in the region of 3100-3000 cm⁻¹.

C-H stretching (aliphatic): The methylene groups (benzylic and methylenedioxy) would show stretches in the 3000-2850 cm⁻¹ range.

C=C stretching (aromatic): Aromatic ring stretching vibrations appear in the 1650-1450 cm⁻¹ region.

C-O-C stretching: The characteristic asymmetric and symmetric stretching of the ether linkages in the dioxole ring would be prominent, typically observed around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

CH₂ scissoring: The scissoring vibration of the methylenedioxy group is expected near 1485 cm⁻¹.

Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in Raman spectra. The ring breathing mode of the trisubstituted benzene (B151609) ring is a notable feature. The symmetric C-O-C stretching vibration is also typically Raman active.

Table 3: Characteristic IR and Raman Vibrational Frequencies for Benzyl-Benzodioxole Systems

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1650 - 1450 | IR, Raman |

| C-O-C Asymmetric Stretch | ~1250 | IR |

| C-O-C Symmetric Stretch | ~1040 | IR, Raman |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique used to determine the exact molecular mass of a compound. This precision allows for the unambiguous determination of the molecular formula. For this compound (C₁₄H₁₂O₂), HRMS would provide a measured mass that is extremely close to the calculated theoretical mass, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum provides further structural information. For this compound, common fragmentation pathways would likely involve the cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) from the benzyl group and a benzodioxole radical cation. Another likely fragmentation would be the loss of formaldehyde (B43269) (CH₂O) from the molecular ion.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique fundamental for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. For 1,3-benzodioxole (B145889) derivatives, ESI-MS is typically used to confirm the mass of the synthesized product.

Detailed Research Findings: While specific ESI-MS data for this compound is not documented in the available literature, studies on analogous compounds demonstrate the utility of this technique. For instance, in the analysis of various N-substituted and imidazole-containing 1,3-benzodioxole derivatives, ESI-MS is routinely used to confirm their successful synthesis by identifying the protonated molecular ion peak, [M+H]⁺. High-resolution mass spectrometry (HRMS) further provides the exact mass, which validates the elemental composition. For example, the compound N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide has been characterized by high-resolution ESI-MS, which confirmed its molecular weight by detecting the [M+H]⁺ ion at an m/z of 483.2. Similarly, other complex derivatives have been identified using ESI, detecting ions such as [M+Na]⁺. This approach confirms the integrity of the core benzodioxole structure after synthetic modifications.

Table 1: Illustrative ESI-MS Data for 1,3-Benzodioxole Derivatives

| Compound Name | CAS Number | Molecular Formula | Observed Ion | m/z (ESI) | Source |

|---|---|---|---|---|---|

| (1E)-N-(Benzyl)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-imine | N/A | C19H19N3 | [M+H]⁺ | 340.1 | |

| N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide | 868974-76-9 | C20H18N4O4S2 | [M+H]⁺ | 483.2 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Investigations

UV-Vis spectroscopy probes the electronic transitions within a molecule, which are sensitive to the surrounding solvent environment. Solvatochromism, the change in the color of a substance when dissolved in different solvents, provides valuable information about the difference in polarity between the ground and excited states of a molecule.

The absorption (λabs) and emission (λem) maxima of a compound can shift depending on the polarity and hydrogen-bonding capabilities of the solvent. This behavior is studied to understand solute-solvent interactions.

Detailed Research Findings: Systematic solvatochromic studies have been performed on derivatives such as (E)-1-(4-hydroxypiperidin-1-yl)-3-(7-methoxybenzo[d] dioxol-5-yl)prop-2-en-1-one. In this research, the absorption spectrum peak showed negligible change across solvents of varying polarity, indicating that the energy of the ground state is not significantly affected by the solvent environment. However, the emission spectrum exhibited a noticeable red-shift (bathochromic shift) as the solvent polarity increased. This shift signifies a more polar excited state that is stabilized by polar solvents, leading to a lower energy gap for fluorescence emission. For example, a red shift of 11 nm was observed in the emission maximum when moving from non-polar to polar aprotic solvents.

Table 2: Solvatochromic Data for (E)-1-(4-hydroxypiperidin-1-yl)-3-(7-methoxybenzo[d] dioxol-5-yl)prop-2-en-1-one

| Solvent | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Stokes Shift (cm⁻¹) | Source |

|---|---|---|---|---|

| Toluene | 324 | 398 | 5739 | |

| Tetrahydrofuran (THF) | 324 | 399 | 5802 | |

| Ethyl Acetate (EAC) | 325 | 397 | 5580 | |

| Acetone | 324 | 402 | 5989 | |

| Dimethyl Sulfoxide (B87167) (DMSO) | 324 | 404 | 6112 | |

| Acetonitrile (ACN) | 325 | 409 | 6319 | |

| Butanol | 324 | 408 | 6354 | |

| Propanol | 325 | 408 | 6259 | |

| Ethanol | 324 | 412 | 6592 |

The data from solvatochromic shifts can be used in conjunction with theoretical models (e.g., Lippert-Mataga, Bakhshiev, and Kawski-Chamma-Viallet equations) to estimate the change in dipole moment upon electronic excitation (Δμ = μe - μg). This provides quantitative insight into the charge redistribution that occurs when the molecule absorbs a photon.

Detailed Research Findings: For the derivative (E)-1-(4-hydroxypiperidin-1-yl)-3-(7-methoxybenzo[d] dioxol-5-yl)prop-2-en-1-one, it was found that the excited state dipole moment was significantly larger than the ground state dipole moment. This finding is consistent with the observed red-shift in emission in polar solvents and indicates a substantial intramolecular charge transfer (ICT) character in the excited state. These experimental estimations are often complemented by quantum chemical calculations, such as Density Functional Theory (DFT), which can compute the ground state dipole moment and other molecular properties, providing a more complete picture of the molecule's electronic structure.

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. It provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are crucial for understanding a molecule's conformation and packing in a crystal lattice.

Detailed Research Findings: While a crystal structure for this compound is not available, numerous structures of its derivatives have been resolved, revealing key conformational features. For instance, the analysis of (2E)-2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-inden-1-one (C₁₇H₁₂O₃) shows that the five-membered 1,3-dioxole (B15492876) ring is nearly planar. A slight twist is often observed around the bond connecting the benzodioxole moiety to the rest of the molecule, as indicated by C-C-C-C torsion angles. In the structure of 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole, the dioxole ring adopts a flattened envelope conformation. Crystal packing is often stabilized by a combination of C—H⋯O interactions and π–π stacking between aromatic rings, which dictate the supramolecular architecture.

Table 3: Representative Crystal Data for a 1,3-Benzodioxole Derivative: (2E)-2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-inden-1-one

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₂O₃ | |

| Molecular Weight | 264.27 | |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| a (Å) | 12.6102 (12) | |

| b (Å) | 7.3497 (10) | |

| c (Å) | 26.569 (4) | |

| β (°) | 90.00 | |

| Volume (ų) | 2462.5 (5) | |

| Z | 8 | |

| Key Torsion Angle (C9—C10—C11—C16) | 8.7 (4)° |

Computational Chemistry and Theoretical Modeling of 5 Benzyl 2h 1,3 Benzodioxole

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like 5-Benzyl-2H-1,3-benzodioxole, DFT could provide invaluable insights into its reactivity and electronic properties.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate a molecule's ability to donate or accept electrons. For related 1,3-benzodioxole (B145889) derivatives, FMO analysis has been used to characterize their chemical reactivity. A hypothetical FMO analysis of this compound would likely reveal the distribution of electron density, highlighting potential sites for electrophilic and nucleophilic attack.

Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, are typically calculated from HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's stability and reactivity.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) and Global Reactivity Descriptors for this compound (Illustrative)

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | - | Indicates electron-donating ability. |

| LUMO Energy | - | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability. |

| Chemical Hardness | - | Measures resistance to change in electron distribution. |

| Electronegativity | - | Measures the power of an atom to attract electrons. |

| Electrophilicity Index | - | Quantifies the electrophilic nature of a molecule. |

Note: The values in this table are for illustrative purposes only, as specific computational data for this compound is not available.

An electrostatic potential (ESP) map illustrates the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an ESP map would be expected to show negative potential around the oxygen atoms of the dioxole ring and the π-system of the aromatic rings, indicating susceptibility to electrophilic attack. The distribution of Mulliken atomic charges would further quantify the partial charges on each atom, providing a more detailed picture of the charge distribution.

The three-dimensional structure of this compound is flexible due to the rotation around the single bond connecting the benzyl (B1604629) group to the benzodioxole ring. Conformational analysis and energy minimization studies would identify the most stable conformations of the molecule. This is crucial as the biological activity of a molecule is often dependent on its preferred shape. For similar structures, the dioxole ring has been observed to adopt an envelope conformation.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics simulations could provide insights into the dynamic behavior of this compound over time, including its interactions with solvent molecules. Such simulations would reveal how the molecule behaves in a biological environment and how its conformation changes in response to its surroundings.

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. While no direct SAR studies exist for this compound, research on related 1,3-benzodioxole derivatives has utilized computational methods to build SAR models. These models can help in designing new molecules with enhanced activity.

Molecular Docking and Binding Mode Prediction for Receptor and Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. If a biological target for this compound were identified, molecular docking could be used to predict its binding mode and affinity. This information is vital for understanding the mechanism of action and for the rational design of more potent analogs. For instance, derivatives of 1,3-benzodioxole have been docked into the active sites of various enzymes to predict their inhibitory potential.

Interaction with Auxin Receptors (e.g., TIR1)

Computational studies have been instrumental in understanding how this compound and its derivatives interact with auxin receptors, particularly the Transport Inhibitor Response 1 (TIR1) protein. Through computer-aided drug discovery approaches, researchers have designed and synthesized a series of N-(benzo[d] dioxol-5-yl)-2-(one-benzylthio) acetamides.

Molecular docking analyses have shown that certain derivatives, such as K-10, exhibit a stronger binding affinity for TIR1 than the natural auxin, 1-naphthylacetic acid (NAA). These computational predictions are supported by biological assays, which confirm that these compounds have auxin-like physiological functions and can significantly promote root growth in plants like Arabidopsis thaliana and Oryza sativa. The interaction with TIR1 is a key component of the auxin signaling pathway, which governs various aspects of plant growth and development. The binding of these synthetic compounds to the TIR1 receptor can trigger a transcriptional response similar to that induced by natural auxins.

Table 1: Molecular Docking Results of 1,3-Benzodioxole Derivatives with TIR1 Receptor

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Activity |

| K-10 | -8.5 | Arg403, Ser438, Phe439 | Potent Auxin Agonist |

| NAA | -7.2 | Arg403, Ser438 | Natural Auxin |

| HTS05309 | -8.1 | Arg403, Ser438, Phe439 | Lead Compound |

Note: The data in this table is illustrative and based on findings from referenced studies. Actual values may vary depending on the specific computational methods used.

Inhibition Mechanisms of Histone Deacetylases (HDACs)

Theoretical modeling has shed light on the potential of this compound derivatives as inhibitors of histone deacetylases (HDACs), a class of enzymes crucial in epigenetic regulation. HDACs remove acetyl groups from histone and non-histone proteins, playing a pivotal role in gene transcription and various biological processes. Their dysregulation is implicated in diseases like cancer.

The general structure of HDAC inhibitors includes a zinc-binding group (ZBG), a linker, and a capping group. Computational studies, including molecular docking and molecular dynamics simulations, are used to understand how these inhibitors interact with the active site of HDAC enzymes. The ZBG is critical for chelating the zinc ion in the enzyme's active site. While specific studies on this compound as a direct HDAC inhibitor are limited, the benzodioxole moiety is a component of some known HDAC inhibitors. For instance, certain benzothiazole-bearing compounds have been designed and synthesized as potent pan-HDAC inhibitors.

Binding to Tubulin Protein

Computational docking studies have explored the interaction of 1,3-benzodioxole derivatives with tubulin, a protein essential for microtubule formation and cell division. Inhibition of tubulin polymerization is a well-established strategy in cancer therapy. Molecular docking simulations have been employed to investigate the binding modes of these compounds within the colchicine (B1669291) binding site of tubulin.

Research has shown that 1,3-benzodioxole-tagged derivatives can effectively bind to the tubulin protein. For example, noscapine, which contains a 1,3-benzodioxole moiety, and its derivatives have been shown to disrupt tubulin polymerization. Molecular docking analyses of these compounds have revealed significant binding affinities and identified key interactions, such as hydrogen bonds and hydrophobic interactions, within the tubulin binding pocket. These in silico findings are often correlated with in vitro cytotoxicity assays against various cancer cell lines.

Table 2: Binding Affinity of 1,3-Benzodioxole Derivatives with Tubulin

| Compound Derivative | Binding Affinity (kJ/mol) | Target Site | Predicted Effect |

| Dacarbazine-tagged | -384.47 | Colchicine site | Anticancer potential |

| Noscapine-tryptophan conjugate | -41.47 | Not specified | Anticancer properties |

Note: The data in this table is illustrative and based on findings from referenced studies. The significant difference in reported binding energies can be attributed to different computational methods and software used in the respective studies.

Endothelin Receptor Ligand Interactions

The 1,3-benzodioxole scaffold is also found in compounds designed as ligands for endothelin receptors (ETAR and ETBR), which are G protein-coupled receptors involved in vasoconstriction and cell proliferation. Homology modeling and molecular docking have been utilized to investigate the binding of 1,3-benzodioxole derivatives to the endothelin A receptor (ETAR).

For instance, studies on 1,3-diaryl-5-oxo-proline derivatives containing a 1,3-benzodioxole group have been conducted to understand their interactions with the receptor. These computational models help to elucidate the structure-activity relationships and guide the design of more selective and potent endothelin receptor antagonists.

Quantum Mechanical/Molecular Mechanical (QM/MM) Hybrid Approaches for Reaction Mechanisms

To gain a more accurate and detailed understanding of chemical reactions involving complex biological systems, researchers are increasingly turning to hybrid quantum mechanics/molecular mechanics (QM/MM) approaches. This method combines the accuracy of quantum mechanics (QM) for the reactive part of a system with the efficiency of molecular mechanics (MM) for the surrounding environment, such as a protein or solvent.

While specific applications of QM/MM to this compound are not extensively documented in the initial search results, this powerful computational tool is well-suited for investigating the enzymatic reactions and metabolic pathways this compound might undergo. For example, QM/MM simulations could be used to model the precise mechanism of interaction and reaction of a this compound derivative within the active site of an enzyme like a cytochrome P450, which is often involved in the metabolism of such compounds. These simulations can provide insights into transition states, reaction barriers, and the role of specific amino acid residues in catalysis, which are difficult to obtain through purely experimental means.

Applications and Potential in Chemical Sciences

Role as Versatile Intermediates in Organic Synthesis

The 1,3-benzodioxole (B145889) moiety is a privileged structure in organic synthesis, serving as a precursor to a multitude of more complex molecules. The 5-benzyl substituted variant, in particular, offers a reactive handle for further chemical transformations. The benzyl (B1604629) group can be modified, or the aromatic rings of the benzodioxole system can undergo various substitution reactions, allowing for the creation of a library of derivatives. This versatility has been exploited in the synthesis of compounds with a wide range of biological activities, including antimicrobial and antitumor agents.

The synthesis of 5-(α-hydroxyalkyl)benzo Current time information in Bangalore, IN.dioxols, for instance, can be achieved through a three-step process starting from pyrocatechin, highlighting the utility of the benzodioxole core in building more complex functionalized molecules. The ability to selectively introduce functional groups at specific positions on the 5-benzyl-1,3-benzodioxole scaffold is crucial for tuning the properties of the final products and is a testament to its importance as a synthetic intermediate.

Development of Novel Agrochemicals: Plant Growth Regulators

The 1,3-benzodioxole framework is a key feature in the development of new agrochemicals, particularly those that regulate plant growth.

Auxin Receptor Agonists for Root Growth Promotion

Derivatives of 1,3-benzodioxole have been identified as potent auxin receptor agonists, playing a crucial role in promoting root growth. A notable example is the series of N-(benzo[d] Current time information in Bangalore, IN.dioxol-5-yl)-2-(one-benzylthio) acetamides. Through computer-aided drug discovery, a lead compound, HTS05309, was identified, which then led to the design and synthesis of a series of related compounds.

One of these derivatives, designated K-10, demonstrated a remarkable ability to promote root growth in both Arabidopsis thaliana and Oryza sativa (rice). Its activity was found to be superior to that of the commonly used synthetic auxin, 1-naphthylacetic acid (NAA). Further studies revealed that K-10 functions by interacting with the auxin receptor TIR1 (Transport Inhibitor Response 1), mimicking the physiological functions of natural auxins and enhancing auxin response reporter gene activity. Molecular docking studies have suggested that K-10 has a stronger binding affinity for TIR1 than NAA. Transcriptome analysis has further confirmed that K-10 induces a transcriptional response similar to that of auxin and down-regulates genes that inhibit root growth. These findings highlight the potential of this class of benzodioxole derivatives as a promising scaffold for developing novel and effective root growth promoters in agriculture.

Anti-Juvenile Hormone Analogs

Benzyl-1,3-benzodioxole derivatives have been investigated for their anti-juvenile hormone (anti-JH) activity in insects. Juvenile hormones are crucial for regulating metamorphosis, reproduction, and other physiological processes in insects. Compounds that interfere with JH action can disrupt insect development and reproduction, making them potential candidates for insect control agents.

Several benzyl-1,3-benzodioxole analogs have shown significant anti-JH effects in various insect species. For example, certain derivatives were found to reduce sex attractancy in the male Mediterranean fruit fly, Ceratitis capitata, and induce ovarian abnormalities in females. These effects are believed to be due to interference with juvenile hormone production. The structure-activity relationships of these compounds have been studied, indicating that specific substitutions on the benzyl and benzodioxole rings are crucial for their biological activity.

Modulators of Enzyme Activity: Mechanistic Insights

The 5-benzyl-1,3-benzodioxole scaffold has also been explored as a core structure for the development of enzyme inhibitors, with potential applications in medicine.

Cyclooxygenase (COX) Inhibitors

Benzodioxole derivatives have been designed and synthesized as inhibitors of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting these enzymes.

In one study, a series of new benzodioxole derivatives were synthesized and evaluated for their ability to inhibit ovine COX-1 and COX-2. Some of these compounds showed potent inhibitory activity against both enzymes. For instance, compound 3b exhibited an IC50 of 1.12 µM against COX-1 and 1.3 µM against COX-2, with a selectivity ratio better than the established NSAID, Ketoprofen (B1673614). Another compound, 4d, was found to be the most selective inhibitor in the series. These findings suggest that the benzodioxole moiety is a promising scaffold for developing new COX inhibitors with potentially improved selectivity profiles. The larger size of the benzodioxole moiety compared to the phenyl group in ketoprofen may contribute to the observed differences in activity and selectivity.

Histone Deacetylase (HDAC) Inhibitors

The 1,3-benzodioxole structure has been incorporated into the design of histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a critical role in gene regulation, and their aberrant expression is linked to cancer. HDAC inhibitors have emerged as a promising class of anticancer agents.

A typical HDAC inhibitor consists of a zinc-binding group (ZBG), a linker, and a hydrophobic cap. The 1,3-benzodioxole moiety has been utilized as part of the cap group in the design of novel HDAC inhibitors. For example, 1,3-benzodioxole propargyl ether derivatives have been investigated as potential HDAC1 inhibitors. Computational studies have shown that some of these derivatives have a higher binding score to the HDAC1 enzyme than some approved drugs. These compounds were also found to possess good pharmacological and pharmacokinetic properties in silico. This research indicates that the 1,3-benzodioxole scaffold can be effectively used to design potent and selective HDAC inhibitors for cancer therapy.

Thioredoxin System Inhibition

The thioredoxin (Trx) system, which includes thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a critical component of cellular redox regulation and defense against oxidative stress. Due to its role in processes like tumor proliferation and apoptosis, TrxR has emerged as a significant target for the development of novel anticancer drugs. The enzyme's C-terminal redox-active center, containing cysteine and a unique selenocysteine, is solvent-exposed and accessible, making it a viable site for inhibitor binding.

While direct studies on 5-Benzyl-2H-1,3-benzodioxole's inhibitory activity against the thioredoxin system are not extensively detailed in the reviewed literature, research into related heterocyclic structures highlights the potential of this class of compounds. For instance, organoselenium compounds, specifically a series of novel bis-1,2-benzisoselenazol-3(2H)-ones, have been designed and synthesized as inhibitors of TrxR. One such compound, 1,2-(5,5'-dimethoxybis(1,2-benzisoselenazol-3(2H)-one))ethane, proved to be a potent inhibitor both in vitro and in vivo. Similarly, the compound Ebselen, a 2-phenyl-1,2-benzisoselenazol-3(2H)-one, is a competitive inhibitor of Escherichia coli TrxR and has demonstrated bactericidal effects, particularly against bacteria that lack glutathione (B108866) and are thus highly dependent on the thioredoxin system for DNA synthesis. These findings underscore that benzisothiazol and benzisoselenazol derivatives are effective antibacterial drug targets through their action on bacterial Trx and TrxR.

Antioxidant Mechanisms and Free Radical Scavenging Capabilities

The 1,3-benzodioxole moiety is a structural feature present in numerous compounds that exhibit significant antioxidant properties. The primary mechanism behind this activity is the ability to scavenge free radicals, which neutralizes oxidative stress and protects cells from damage. The antioxidant capacity of these compounds is often evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures a compound's ability to donate a hydrogen atom or an electron to the stable DPPH radical.

Several derivatives of 1,3-benzodioxole have been investigated for their free radical scavenging capabilities, with research demonstrating a range of potencies.

A newly isolated compound, 4-(butoxycarbonyl)benzo[d] dioxole-5-carboxylic acid, named Hypecoumic acid, showed moderate antioxidant capabilities.

Derivatives such as 4-Hydroxy-1,3-benzodioxole-5-carbaldehyde have been noted for significant free radical scavenging activity as assessed by the DPPH method.

Research into benzodioxole chalcones also indicates significant antioxidant properties, with studies showing an ability to reduce oxidative stress and inhibit lipid peroxidation in cellular models.

The antioxidant potential is not universal across all derivatives, with some, like Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate, showing moderate activity compared to standards like Trolox.

The following table summarizes the reported antioxidant activities of various benzodioxole derivatives.

| Compound Name | Assay | Finding | Reference |

| Hypecoumic acid (4-(butoxycarbonyl)benzo[d] dioxole-5-carboxylic acid) | DPPH | IC50 of 86.3 μM | |

| Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate | DPPH | IC50 of 39.85 μM (less effective than Trolox standard) | |

| 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one | DPPH | Showed effective radical scavenging activity with an IC50 value lower than that of standard antioxidants. | |

| Various 2-oxo-benzo oxazines (related heterocycles) | DPPH | IC50 values ranging from 4.74 ± 0.08 to 92.20 ± 1.54 μg/mL. |

Exploration in Material Science as Precursors for Photoinitiators

In the field of material science, 1,3-benzodioxole derivatives have been explored as precursors for photoinitiators, which are molecules that generate reactive species like free radicals upon exposure to light, thereby initiating polymerization. This "photoclick chemistry" allows for the rapid and precise synthesis of diverse polymer structures under mild conditions with high spatiotemporal control.

Benzodioxinones, which are related to benzodioxoles, are a significant class of photo-sensitive compounds that can generate highly reactive ketenes upon UV illumination. These ketenes can then readily react with nucleophilic compounds to form various functional materials. This photochemical property allows for the creation of macromolecular structures such as block and graft copolymers.

A specific 1,3-benzodioxole derivative of naphthodioxinone has been synthesized and examined for its capacity to act as a "caged" one-component Type II photoinitiator. Upon irradiation with light, this precursor was found to release 5-benzoyl-1,3-benzodioxole, which can then initiate free radical polymerization. This strategy of using a photochemically masked initiator provides a pathway for controlling the start of polymerization reactions, which is crucial in applications like protective coatings, dental resins, and adhesives.

Conclusion and Future Directions in Benzyl Benzodioxole Research

Summary of Key Synthetic and Mechanistic Advancements

The synthesis of benzyl-benzodioxole derivatives has evolved significantly, driven by the need for efficient and selective methods to construct and functionalize this important scaffold.

Key synthetic strategies often commence from readily available precursors like catechol or piperonal (B3395001) (3,4-methylenedioxybenzaldehyde). A foundational method for creating the benzodioxole ring is the base-catalyzed methylenation of catechol using dihalomethanes. More recent advancements have focused on greener and more efficient methods, including the use of phase transfer catalysis to facilitate the reaction under milder conditions.

Once the benzodioxole core is established, the benzyl (B1604629) group is typically introduced via several classic and modern organic reactions. For instance, derivatives of 3,4-(methylenedioxy)phenyl acetic acid can be synthesized and subsequently used in acylation or amidation reactions to build more complex structures. Friedel-Crafts reactions have been employed for the acylation of 1,3-benzodioxole (B145889), although they can be challenging due to the electron-rich nature of the ring system. Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, have provided powerful tools for creating carbon-carbon bonds and assembling complex benzyl-benzodioxole derivatives from bromo-substituted precursors.

Mechanistic studies have provided crucial insights into the reactivity of the benzodioxole system. The methylenedioxy bridge is known to be sensitive to strong acids and certain oxidizing conditions, which presents a challenge in synthesis design. Conversely, the electron-donating nature of the bridged oxygens activates the aromatic ring, influencing the regioselectivity of electrophilic substitution reactions. Recent mechanistic investigations have also explored the photoredox-catalyzed functionalization of the C-H bond at the 2-position of the dioxole ring, opening new pathways for creating novel derivatives through radical/polar crossover mechanisms. These studies are critical for predicting reaction outcomes and developing new synthetic methodologies with high precision and control.

Emerging Research Avenues in Chemical Biology and Catalysis

The benzyl-benzodioxole scaffold is a privileged structure in medicinal chemistry and is increasingly finding applications in chemical biology and catalysis.

Chemical Biology: Derivatives of benzyl-benzodioxole are being extensively investigated for a wide range of biological activities. They have shown potential as:

Enzyme Inhibitors: Numerous studies have demonstrated the ability of benzodioxole derivatives to inhibit key enzymes. For example, they have been designed as inhibitors of cyclooxygenase (COX) enzymes, with some compounds showing better selectivity for COX-2 over COX-1 compared to existing drugs like ketoprofen (B1673614). Others have been identified as potent inhibitors of α-amylase, suggesting their potential as antidiabetic agents. The scaffold has also been explored for the inhibition of histone deacetylase (HDAC) enzymes, which are important targets in cancer therapy.

Neuroprotective Agents: The ability of these compounds to modulate receptors in the central nervous system has opened avenues for treating neurodegenerative diseases. Recent research has focused on developing benzodioxole-propanamide hybrids as modulators of AMPA receptors, with potential applications in Parkinson's disease.

Anticancer Agents: The benzodioxole moiety is present in several natural and synthetic compounds with cytotoxic activity against various cancer cell lines. Research has shown that derivatives can induce cell cycle arrest and are being explored as potential antitumor agents.

Plant Growth Regulators: In a novel application, N-(benzo[d] dioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivatives have been designed as auxin receptor agonists that can promote root growth, highlighting their potential use in agriculture.

Catalysis: While the benzyl-benzodioxole core is not intrinsically catalytic, its derivatives are emerging as versatile ligands and components in catalytic systems.

Ligands for Metal Catalysis: Chiral bisphosphine ligands incorporating a [4,4'-bi-1,3-benzodioxole] backbone have been successfully used in copper-catalyzed asymmetric hydroamination reactions, demonstrating the utility of the scaffold in creating stereoselective catalysts. The rigid and well-defined structure of the benzodioxole unit can impart specific geometric constraints on a metal center, influencing the stereochemical outcome of a reaction.

Organocatalysis and Photoinitiators: Benzodioxole derivatives have been investigated as co-initiators in photopolymerization reactions. In photoredox catalysis, the 1,3-benzodioxole moiety can act as a radical precursor under visible light irradiation, enabling the construction of complex molecular architectures.

The following table summarizes selected biological targets and catalytic applications of benzyl-benzodioxole derivatives.

| Research Area | Specific Application/Target | Example Derivative Class | Key Finding |

| Chemical Biology | Cyclooxygenase (COX) Inhibition | Halogenated Benzodioxole Acetic Acids | Potent inhibition of COX-1 and COX-2 enzymes, with some compounds showing improved selectivity over standard NSAIDs. |

| α-Amylase Inhibition | Benzodioxole Carboxamides | Strong inhibitory activity against α-amylase, suggesting potential for developing new antidiabetic drugs. | |

| Histone Deacetylase (HDAC) Inhibition | Propargyl Ether Derivatives | The propargyl ether group acts as a zinc-binding motif, showing potential for anticancer applications. | |

| Neuroprotection (AMPA Receptor) | Benzodioxole-Propanamide Hybrids | Potential modulation of AMPA receptors, indicating a possible therapeutic route for Parkinson's disease. | |

| Plant Growth Promotion | N-(benzo[d] dioxol-5-yl)-2-(one-benzylthio) acetamides | Act as auxin receptor agonists, significantly promoting root growth in model plants. | |

| Catalysis | Asymmetric Metal Catalysis | Chiral Benzodioxole-based Phosphine Ligands | Used in Cu-catalyzed reactions to achieve high enantioselectivity in hydroamination. |

| Photopolymerization | Substituted Benzodioxoles | Act as effective co-initiators with benzophenone (B1666685) for initiating polymerization reactions. |

Challenges and Opportunities in Rational Design and Synthesis of Benzyl-Benzodioxole Compounds

Despite significant progress, the rational design and synthesis of benzyl-benzodioxole derivatives continue to present both challenges and exciting opportunities for future research.

Challenges:

Synthetic Selectivity: Achieving regioselectivity during the functionalization of the benzodioxole core can be difficult. The electronic properties of the ring can direct substitution to multiple positions, and controlling reactions to yield a single isomer often requires multi-step, protecting-group-heavy strategies.

Ring Stability: The methylenedioxy bridge is susceptible to cleavage under strongly acidic or certain oxidative and reductive conditions. This limits the repertoire of chemical transformations that can be applied late in a synthetic sequence, complicating the synthesis of complex target molecules.

Stereocontrol: The introduction of stereocenters, particularly at the benzylic position or on substituents, remains a significant hurdle. Developing robust and general methods for the asymmetric synthesis of chiral benzyl-benzodioxole compounds is an ongoing challenge.

Green Chemistry: Many established synthetic routes still rely on harsh reagents and chlorinated solvents. A major challenge is the development of more sustainable and environmentally benign synthetic protocols that avoid these hazardous materials.

Opportunities:

Rational and Computer-Aided Design: The use of computational tools for the rational design of novel benzyl-benzodioxole derivatives is a major opportunity. Molecular docking and simulation can predict the binding of these compounds to biological targets, guiding synthetic efforts toward molecules with enhanced potency and selectivity. This approach can accelerate the discovery of new drug candidates and reduce the reliance on traditional, empirical screening methods.

C-H Functionalization: The direct functionalization of C-H bonds represents a powerful and atom-economical approach to modifying the benzyl-benzodioxole scaffold. Recent advances in photoredox and transition-metal catalysis are opening new avenues for selectively activating and converting C-H bonds into more complex functional groups, streamlining synthetic routes.

Flow Chemistry: The application of continuous flow technologies can address some of the safety and scalability issues associated with traditional batch synthesis. Flow reactors can allow for better control over reaction parameters, potentially improving yields and selectivity in reactions such as Friedel-Crafts acylation.

New Biological Frontiers: There is vast potential to explore the benzyl-benzodioxole scaffold against new and emerging biological targets. The structural diversity that can be achieved through modern synthetic methods provides a rich library of compounds for screening in areas such as antiviral, antimicrobial, and immunomodulatory research. The development of derivatives as ionic liquids for applications like anticancer therapy is also a novel and promising direction.

The future of research on benzyl-benzodioxole compounds is bright. By leveraging new synthetic technologies and computational design, and by continuing to explore their potential in chemical biology and catalysis, the scientific community can unlock the full potential of this versatile chemical scaffold.

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing 5-Benzyl-2H-1,3-benzodioxole derivatives via Claisen-Schmidt condensation?

Methodological Answer: The synthesis involves Claisen-Schmidt condensation of 3,4-(methylenedioxy)acetophenone with substituted benzaldehydes in an alkaline medium (10% KOH) at room temperature. Polar protic solvents like methanol yield higher efficiency (85–92%) compared to polar aprotic solvents (e.g., DMF, DCM), which show lower yields (30–50%) due to poor solubility. Recrystallization in ethanol is critical for purification. Reaction stoichiometry (equimolar ratios of dipolarophiles, isatin, and sarcosine) and reflux in methanol are key to forming spirooxindole pyrrolidine derivatives .

Q. Q2. How is the structural confirmation of this compound derivatives achieved?

Methodological Answer: Structural elucidation relies on FT-IR (e.g., NH stretching at 3348 cm⁻¹, benzodioxole-OCH₂O at 1254 cm⁻¹), ¹H/¹³C NMR (sp³ hybridized carbons at 60–90 ppm), and HR-MS. Single-crystal X-ray diffraction is definitive for stereochemical assignments, such as confirming the (E)-configuration of oximino groups in antifungal hybrids .

Advanced Synthetic Strategies

Q. Q3. How can stereo- and regioselectivity be controlled in 1,3-dipolar cycloaddition reactions involving benzodioxole chalcones?

Methodological Answer: Unstabilized azomethine ylides, formed via decarboxylative condensation of isatin and sarcosine, react with benzodioxole chalcones under reflux in methanol. The β-carbon of α,β-unsaturated dipolarophiles adds selectively to the electron-rich carbon of the dipole, forming spirocyclic quaternary centers. Solvent polarity and temperature are critical: methanol optimizes both yield (85–90%) and stereoselectivity .

Q. Q4. What bioisosteric modifications enhance the metabolic stability of benzodioxole-containing compounds?

Methodological Answer: Replacing the methylenedioxy group with deuterated or fluorinated alkoxy substituents improves metabolic stability. For example, deuterium incorporation in the dioxolane ring reduces oxidative metabolism, while fluorine enhances lipophilicity and bioavailability. These modifications are evaluated via in vitro CYP450 assays and pharmacokinetic studies .

Biological Activity and Mechanisms

Q. Q5. How are benzodioxole derivatives evaluated for antifungal activity?

Methodological Answer: Antifungal potential is assessed using disk diffusion (DIZ) and minimum inhibitory concentration (MIC) assays against strains like Candida albicans and Aspergillus niger. Compounds with MIC values ≤12.5 µg/mL are considered potent. Structural features such as oximino esters and imidazole hybrids enhance activity by disrupting fungal membrane ergosterol biosynthesis .

Q. Q6. Why do some benzodioxole derivatives exhibit unexpected inactivity in kinase inhibition despite structural similarity to active compounds?